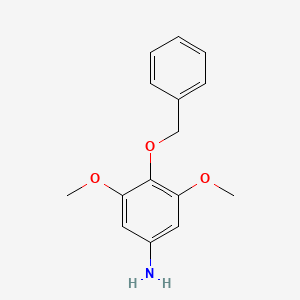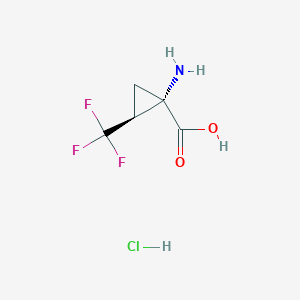
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds and carbene intermediates, followed by purification processes such as crystallization and recrystallization to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include oximes, nitroso derivatives, difluoromethyl derivatives, and various substituted cyclopropane compounds.
科学研究应用
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and inhibit enzymatic activity, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological systems.
相似化合物的比较
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylcyclopropanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopropane derivatives: Various cyclopropane compounds with different substituents, each exhibiting unique properties and applications.
Uniqueness
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is unique due to the presence of both the amino and trifluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C5H7ClF3NO2 |
|---|---|
分子量 |
205.56 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m0./s1 |
InChI 键 |
QGKTVRJMCFQMAX-QYEIVYHBSA-N |
手性 SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F.Cl |
规范 SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


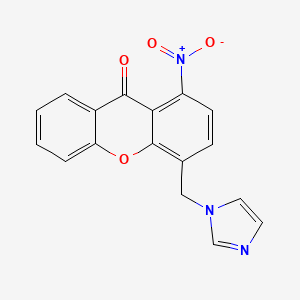
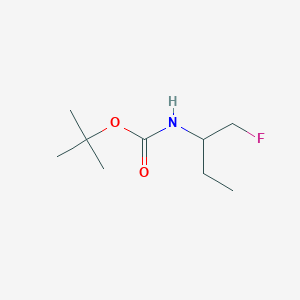
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)


![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

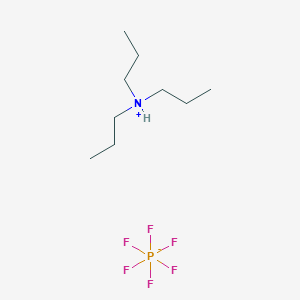
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
